Methyl 4-cyano-2-fluoro-5-iodobenzoate

Description

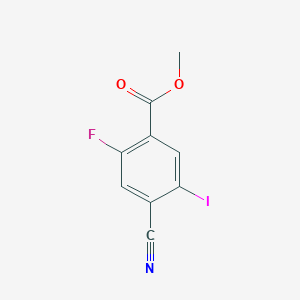

Methyl 4-cyano-2-fluoro-5-iodobenzoate is a polyhalogenated aromatic ester characterized by a benzoate backbone substituted with cyano (-CN), fluoro (-F), iodo (-I), and methoxy ester (-COOCH₃) groups at positions 4, 2, 5, and 1, respectively.

Properties

CAS No. |

1149388-53-3 |

|---|---|

Molecular Formula |

C9H5FINO2 |

Molecular Weight |

305.04 g/mol |

IUPAC Name |

methyl 4-cyano-2-fluoro-5-iodobenzoate |

InChI |

InChI=1S/C9H5FINO2/c1-14-9(13)6-3-8(11)5(4-12)2-7(6)10/h2-3H,1H3 |

InChI Key |

QJCSKRLXMCYEFF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)I)C#N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

- Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate (): This compound shares a similar backbone but differs in substituent positions and types (bromo at C5, chloro at C2 vs. cyano at C4 in the target). The iodo group at C3 in this compound versus C5 in the target may lead to distinct electronic and steric effects.

- 4-Iodoanisole (): A simpler iodinated aromatic compound with a methoxy group. The absence of electron-withdrawing substituents (e.g., cyano, fluoro) results in lower polarity and reactivity compared to the target compound. Its melting point (48–51°C) and boiling point (237°C) suggest that iodine’s heavy atom effect increases molecular weight and thermal stability, a trend likely applicable to the target .

- Methyl Shikimate (): A cyclic ester with hydroxyl groups; its NMR and FTIR spectra highlight differences in hydrogen bonding and conjugation compared to the target’s aromatic system. The target’s cyano and iodo groups would introduce distinct spectroscopic signatures (e.g., C≡N stretching at ~2250 cm⁻¹ in FTIR) .

Physical Properties

While direct data for the target are unavailable, trends from analogous compounds suggest:

- Melting/Boiling Points: Iodinated aromatics (e.g., 4-iodoaniline, mp 61–63°C ) generally exhibit higher melting points than non-iodinated analogs due to increased molecular weight and halogen interactions. The target’s cyano group may further elevate its melting point via dipole-dipole interactions.

- Solubility: The cyano and fluoro groups enhance polarity, likely improving solubility in polar aprotic solvents (e.g., DMF, used in for fluorinated benzimidazole synthesis) compared to non-polar esters like methyl palmitate () .

Chemical Reactivity

- Iodo Substitution : The iodo group at C5 may undergo Suzuki coupling or Ullmann reactions, similar to 4-iodoaniline (), but steric hindrance from adjacent substituents could moderate reactivity .

- Fluorine Effects : Fluorine’s inductive effect enhances aromatic ring stability, as seen in fluorinated benzimidazole synthesis (), which may protect the target from electrophilic substitution .

Data Tables

Table 1: Comparison of Key Properties

Table 2: Substituent Effects on Reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-cyano-2-fluoro-5-iodobenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential halogenation and functional group introduction. For example:

- Step 1 : Fluorination at the 2-position via electrophilic aromatic substitution (EAS) using a fluorinating agent like Selectfluor® in anhydrous conditions .

- Step 2 : Iodination at the 5-position via directed ortho-metalation (DoM) with n-BuLi and iodine, leveraging the directing effect of the cyano group .

- Step 3 : Methyl esterification of the carboxylic acid precursor using methanol and H₂SO₄ as a catalyst.

- Key Variables : Temperature (e.g., −78°C for DoM), solvent polarity (e.g., THF for iodination), and stoichiometric ratios of halogenating agents. Low yields (<50%) may arise from steric hindrance by the bulky iodine substituent; optimizing reaction time and catalyst loading can mitigate this .

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹³C NMR : The cyano group (C≡N) appears at ~115–120 ppm, while the ester carbonyl resonates at ~165–170 ppm. Iodo and fluoro substituents cause distinct deshielding of adjacent carbons .

- ¹⁹F NMR : A singlet near −110 ppm confirms the fluorine atom’s presence without coupling .

- HRMS : Molecular ion peaks at m/z 335.9 (M⁺) with isotopic patterns matching iodine’s natural abundance (1:1 for [M]⁺ and [M+2]⁺ due to ¹²⁷I and ¹²⁹I) .

Advanced Research Questions

Q. How do electronic and steric effects of the cyano, fluoro, and iodo substituents influence regioselective functionalization in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing cyano group activates the ring for nucleophilic attack at the 4-position while directing electrophiles to the 2- and 5-positions. Fluorine’s inductive effect further deactivates the ring, favoring oxidative addition at iodine in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

- Steric Effects : The bulky iodine atom at the 5-position hinders coupling at adjacent positions. Computational studies (DFT) can predict reactive sites by analyzing LUMO distributions .

- Case Study : In a Stille coupling, Pd(PPh₃)₄ selectively reacts with the iodine site, yielding biaryl derivatives with >70% efficiency .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. For example:

- Antimicrobial Activity : A study showing low MIC values (≤2 µg/mL) against S. aureus used derivatives with electron-donating groups at the 4-position, enhancing membrane penetration. In contrast, studies with electron-withdrawing groups reported reduced activity .

- Resolution Steps :

Standardize assay protocols (e.g., broth microdilution vs. disk diffusion).

Conduct SAR studies to isolate the impact of substituents .

Use molecular docking to validate target binding (e.g., cytochrome P450 inhibition) .

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity and stability of this compound in polar protic solvents?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry in water using B3LYP/6-31G(d). The cyano group’s high electronegativity stabilizes the molecule via resonance, while iodine’s polarizability increases solvation energy .

- MD Simulations : Simulate solvent interactions over 100 ns to assess hydrolysis susceptibility. The methyl ester group hydrolyzes faster in acidic conditions (t₁/₂ = 12 h at pH 3) compared to neutral (t₁/₂ = 48 h) .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.